

# (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine commercial suppliers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine
Cat. No.:	B111902

[Get Quote](#)

An In-depth Technical Guide to **(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine** for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of **(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine**, a chiral pyrrolidine derivative of significant interest in pharmaceutical research and neuroscience. The document details its commercial availability, a plausible synthetic route, and its potential applications, particularly in the context of neuroleptic drug discovery and its interaction with dopamine receptor signaling pathways.

## Commercial Availability

**(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine** and its related stereoisomers are available from various chemical suppliers. The table below summarizes the available information for the target compound and its enantiomer, as well as the racemic mixture. Researchers should note that while the racemic and (3S)-(+) forms are more commonly listed, the (3R)-(-) enantiomer may be available through custom synthesis from some suppliers.

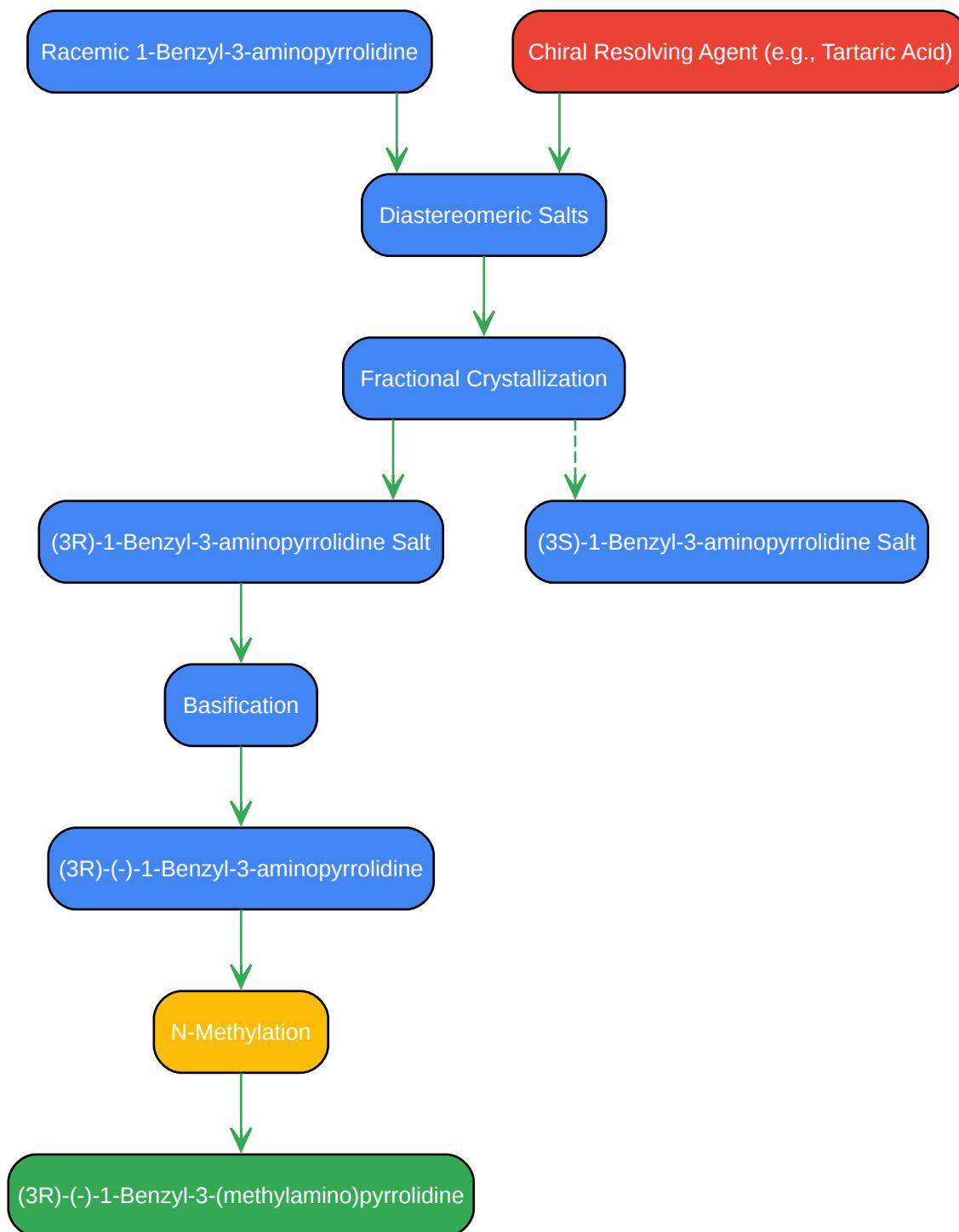
Compound Name	CAS Number	Supplier	Purity	Notes
(3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine	169749-99-9	Chem-Impex[1], TCI America (via Fisher Scientific) [2], GIHI CHEMICALS CO.,LIMITED (via Echemi)[3]	≥ 98% (Chiral purity)[1]	Enantiomer of the target compound.
1-Benzyl-3-(methylamino)pyrrolidine (Racemic)	96568-35-3	Chem-Impex[4], TCI America (via Fisher Scientific) [5]	≥ 96% (GC)[4]	Racemic mixture.
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine	376591-05-8	Chem-Impex[6], TCI Chemicals[7], Conier Chem&Pharma (via Echemi)[8]	≥ 95% (GC)[6]	Closely related ethyl analog.

## Synthesis and Manufacturing

A specific, detailed experimental protocol for the synthesis of **(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine** is not readily available in the public domain. However, a plausible synthetic route can be constructed based on established chemical transformations and published procedures for analogous compounds. The proposed synthesis involves a multi-step process starting from the resolution of a racemic precursor followed by N-methylation.

## Proposed Synthetic Workflow

The logical workflow for the synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine**.

## Experimental Protocols

The following protocols are adapted from literature procedures for similar transformations and represent a viable pathway to the target molecule.

### Step 1: Chiral Resolution of ( $\pm$ )-1-Benzyl-3-aminopyrrolidine

This protocol is based on a patented method for the resolution of racemic 1-benzyl-3-aminopyrrolidine using a chiral acid.<sup>[9]</sup>

- Materials:

- Racemic 1-benzyl-3-aminopyrrolidine
- L-tartaric acid (or a derivative thereof)
- Organic solvent (e.g., methanol, ethanol)
- Aqueous base (e.g., sodium hydroxide solution)
- Dichloromethane

- Procedure:

- Dissolve racemic 1-benzyl-3-aminopyrrolidine and a molar equivalent of L-tartaric acid in a suitable organic solvent with heating (e.g., 50-100 °C) and stirring.
- Gradually cool the solution to room temperature to allow for the fractional crystallization of the less soluble diastereomeric salt.
- Filter the mixture to isolate the crystalline salt (the filter cake) and the filtrate containing the other diastereomer.
- The isolated diastereomeric salt of (3R)-1-benzyl-3-aminopyrrolidine is then treated with an aqueous base to neutralize the tartaric acid.
- Extract the free amine into an organic solvent such as dichloromethane.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R)-(-)-1-Benzyl-3-aminopyrrolidine.

## Step 2: N-Methylation of (3R)-(-)-1-Benzyl-3-aminopyrrolidine

This is a general procedure for the N-methylation of a primary amine, which can be adapted for this specific substrate.

- Materials:

- (3R)-(-)-1-Benzyl-3-aminopyrrolidine
- Methylating agent (e.g., methyl iodide, dimethyl sulfate, or a solid methylating agent like phenyl trimethylammonium iodide)[10]
- Base (e.g., potassium carbonate, cesium carbonate)[10]
- Aprotic solvent (e.g., acetonitrile, toluene)[10]

- Procedure:

- Dissolve (3R)-(-)-1-Benzyl-3-aminopyrrolidine in the chosen aprotic solvent.
- Add the base to the solution.
- Slowly add the methylating agent at a controlled temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, quench the reaction with water and extract the product into an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain **(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine**.

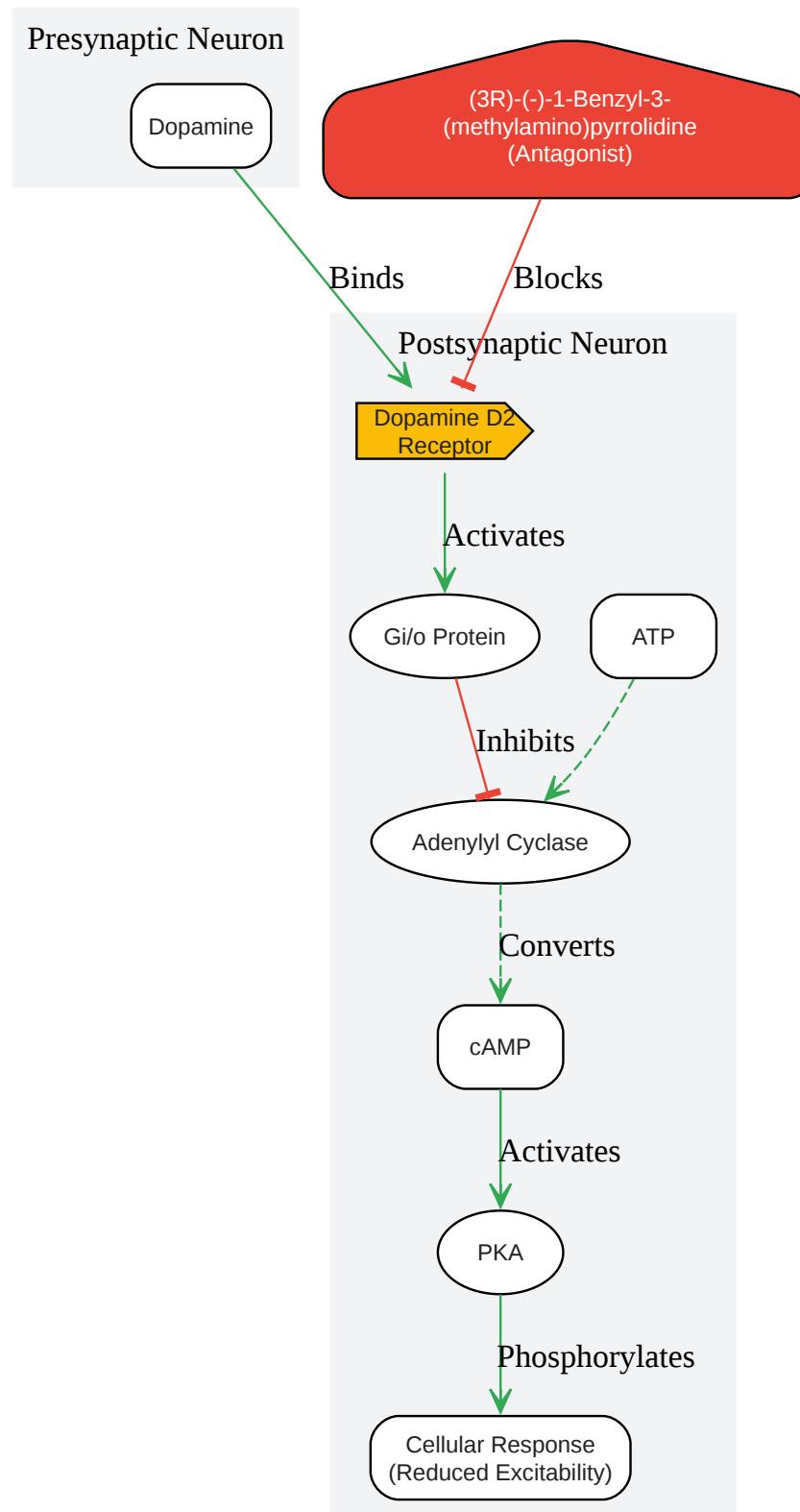
## Biological Context and Applications

Substituted pyrrolidines, including derivatives of 1-benzyl-3-aminopyrrolidine, are recognized as important scaffolds in the development of neuroleptic agents, which are primarily used to treat psychosis.<sup>[11][12]</sup> These compounds often exert their effects by acting as antagonists at dopamine receptors, particularly the D2 subtype.<sup>[13]</sup>

## Role as a Dopamine D2 Receptor Antagonist

While direct evidence for **(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine** is limited, related benzamide derivatives of (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl] have been shown to be potent dopamine D2 receptor antagonists.<sup>[13]</sup> Antagonism of the D2 receptor in the mesolimbic pathway is a key mechanism of action for many antipsychotic drugs.

The signaling pathway below illustrates the general mechanism of dopamine D2 receptor action and its inhibition by an antagonist.

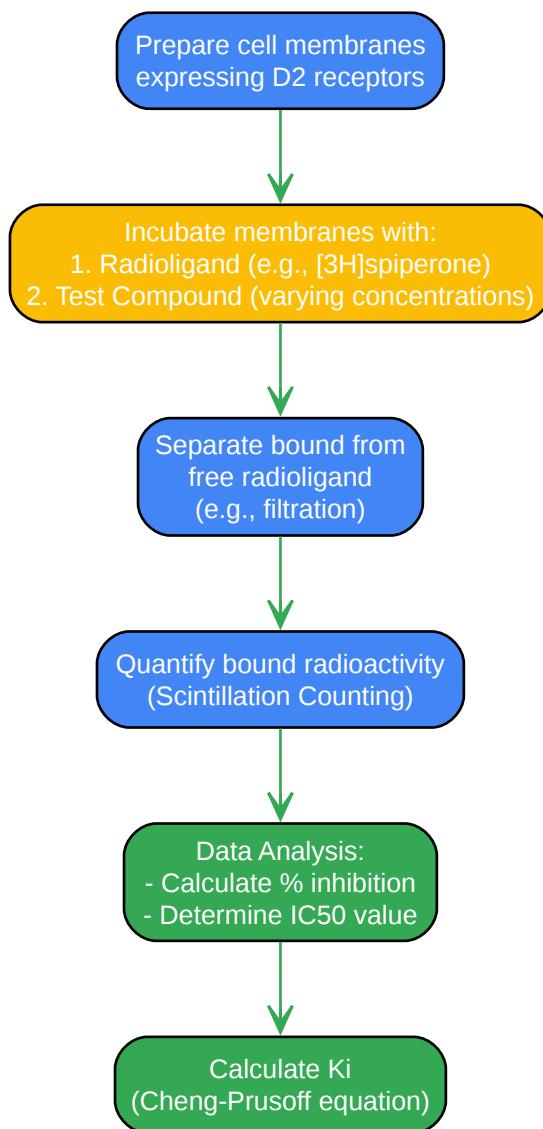


[Click to download full resolution via product page](#)

Caption: Dopamine D2 receptor signaling pathway and antagonism.

# Experimental Workflow for In Vitro Receptor Binding Assay

To characterize the affinity of a compound like **(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine** for the dopamine D2 receptor, a competitive radioligand binding assay is a standard experimental approach.[13][14]



[Click to download full resolution via product page](#)

Caption: Workflow for a D2 receptor competitive binding assay.

## Conclusion

**(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine** is a valuable chiral building block for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system. Its structural similarity to known dopamine receptor antagonists suggests its potential as a lead compound or intermediate in the development of novel neuroleptics. The information provided in this guide offers a foundation for researchers and drug development professionals to source, synthesize, and evaluate this compound and its derivatives for therapeutic applications. Further research is warranted to fully elucidate its specific biological targets and pharmacological profile.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Benzyl-3-(methylamino)pyrrolidine 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine | 376591-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcicchemicals.com]
- 8. echemi.com [echemi.com]
- 9. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 10. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 11. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 12. Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential neuroleptic agents. 4. Chemistry, behavioral pharmacology, and inhibition of [<sup>3</sup>H]spiperone binding of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine commercial suppliers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111902#3r-1-benzyl-3-methylamino-pyrrolidine-commercial-suppliers>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)